molecular formula C6H11N3OS B1470072 3-(2-Methoxypropan-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1528136-42-6

3-(2-Methoxypropan-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No. B1470072
CAS RN: 1528136-42-6
M. Wt: 173.24 g/mol
InChI Key: XAFOXWPFKUIVSS-UHFFFAOYSA-N
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Description

The compound “3-(2-Methoxypropan-2-yl)-1,2,4-thiadiazol-5-amine” belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a ring made up of two nitrogen atoms, two carbon atoms, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, an amine group, and a methoxypropan-2-yl group . The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

Thiadiazoles can participate in a variety of chemical reactions, particularly those involving the nitrogen atoms in the ring . They can act as bases, forming salts with acids, or as nucleophiles, reacting with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Thiadiazoles are generally stable compounds . The presence of the methoxypropan-2-yl group could make this compound more lipophilic, which might affect its solubility and other properties .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

A study by Gür et al. (2020) on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine revealed compounds with significant DNA protective ability against oxidative stress and strong antimicrobial activity against S. epidermidis. Specifically, compounds exhibited cytotoxicity on cancer cell lines, suggesting their potential in chemotherapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds with significant singlet oxygen quantum yield, demonstrating potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, essential for effective Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antileishmanial Activity

Tahghighi et al. (2013) synthesized a novel series of 5-(nitroheteroaryl)-1,3,4-thiadiazols with acyclic amines, evaluating their antileishmanial activity against Leishmania major. Their study found hydroxypropylamino and methoxypropylamino analogs to be the most active, highlighting their potential in treating leishmaniasis (Tahghighi et al., 2013).

Antimicrobial Studies

Research on 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives by Ameen and Qasir (2017) explored their biological activity, indicating their diverse applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents. This study underlines the therapeutic potential of thiadiazole derivatives for various pathological conditions (Ameen & Qasir, 2017).

Nematocidal Activities

Liu et al. (2022) developed novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, evaluating their nematocidal activities. Their findings suggest that these compounds could serve as promising lead compounds for developing new nematicides, showcasing superior activity compared to commercial agents (Liu, Wang, Zhou, & Gan, 2022).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological effects. Without specific data, it’s not possible to provide detailed safety information for this compound .

Future Directions

The study of thiadiazole derivatives is a very active field of research due to their wide range of biological activities . Future research on this compound could involve investigating its synthesis, properties, and potential biological activities.

properties

IUPAC Name

3-(2-methoxypropan-2-yl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3OS/c1-6(2,10-3)4-8-5(7)11-9-4/h1-3H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFOXWPFKUIVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NSC(=N1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxypropan-2-yl)-1,2,4-thiadiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Methoxypropan-2-yl)-1,2,4-thiadiazol-5-amine
Reactant of Route 6
3-(2-Methoxypropan-2-yl)-1,2,4-thiadiazol-5-amine

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